

A Comparative Analysis of Tenofovir Disoproxil Fumarate and Alternative Salt Forms

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Compound of Interest

Compound Name: *Sodium fumarate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tenofovir Disoproxil Fumarate (TDF), the most common salt form of the antiretroviral prodrug, with its alternative salt forms and the free base. The following sections present a comprehensive overview of their comparative physicochemical properties, pharmacokinetic profiles, and stability, supported by experimental data and detailed methodologies.

Introduction to Tenofovir Disoproxil and Its Salt Forms

Tenofovir disoproxil is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B infections. Due to tenofovir's poor oral bioavailability, the disoproxil ester was developed. To enhance its pharmaceutical properties, tenofovir disoproxil is formulated as a salt. The fumarate salt (TDF) is the most widely used form. However, other salt forms, such as phosphate, succinate, and maleate, as well as the tenofovir disoproxil free base, have been investigated to improve upon certain characteristics of the fumarate salt, including stability and solubility. This guide explores the key differences between these forms to inform research and development.

Physicochemical Properties

The choice of a salt form for an active pharmaceutical ingredient (API) can significantly impact its physical and chemical properties, which in turn affect its formulation, stability, and bioavailability.

Solubility and Stability

Tenofovir disoproxil phosphate (TDP) has been shown to offer advantages in both solubility and aqueous stability compared to TDF.^[1] Tenofovir disoproxil itself is known to be unstable in the solid state and chemically unstable in alkaline solutions.^[1] The phosphate salt form, however, demonstrates improved aqueous stability.^{[2][3]} Specifically, one study noted that TDP significantly improved the solubility of tenofovir disoproxil (28.6 ± 1.0 mg/ml for TDP vs. 7.4 ± 1.3 mg/ml for TDF).^[1]

The tenofovir disoproxil free base has been found to have lower hygroscopicity compared to TDF, which is an advantage as moisture can lead to the formation of impurities through hydrolysis.

Table 1: Comparison of Physicochemical Properties

Property	Tenofovir Disoproxil Fumarate (TDF)	Tenofovir Disoproxil Phosphate (TDP)	Tenofovir Disoproxil Free Base
Aqueous Solubility	7.4 ± 1.3 mg/mL	28.6 ± 1.0 mg/mL	Similar to TDF
Aqueous Stability	Moderately stable at pH 6.8	Improved stability over TDF	Lower impurity formation
Hygroscopicity	Hygroscopic	Data not available	Lower than TDF

Pharmacokinetics and Bioequivalence

Bioequivalence studies are crucial for comparing the in vivo performance of different salt forms of a drug. For tenofovir disoproxil, various salt forms have been shown to be bioequivalent to the fumarate salt, meaning they deliver similar amounts of the active drug, tenofovir, into the bloodstream.

A study comparing tenofovir disoproxil phosphate (292 mg) with tenofovir disoproxil fumarate (300 mg) in healthy subjects found that the two salt forms are bioequivalent.^{[4][5]} The geometric mean ratios (GMRs) for Cmax and AUC were within the conventional bioequivalence range of 0.8-1.25.^{[2][4]} Similarly, other salt forms like succinate and maleate are considered clinically equivalent to the fumarate form, containing the same amount of the active tenofovir disoproxil (245 mg).^[6]

Table 2: Pharmacokinetic Parameters of Tenofovir Disoproxil Phosphate vs. Fumarate^[4]

Parameter	Tenofovir Disoproxil Phosphate (292 mg)	Tenofovir Disoproxil Fumarate (300 mg)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	-	-	1.0514 (0.9527– 1.1603)
AUClast (ng·h/mL)	-	-	1.0375 (0.9516– 1.1311)
Tmax (h)	0.75 (median)	0.75 (median)	-
t1/2 (h)	~20	~20	-

Experimental Protocols

Bioequivalence Study Protocol

A typical bioequivalence study for different salt forms of tenofovir disoproxil follows a randomized, single-dose, two-way crossover design in healthy adult subjects.

Methodology:

- Study Design: A randomized, open-label, single-dose, two-treatment, two-period, crossover study.
- Subjects: Healthy adult volunteers.

- Dosing: Administration of a single oral dose of the test formulation (e.g., tenofovir disoproxil phosphate) and the reference formulation (tenofovir disoproxil fumarate) with a washout period of at least 7 days between doses.[7][8]
- Blood Sampling: Serial blood samples are collected at predefined time points, typically up to 48 or 72 hours post-dose.[4][7]
- Bioanalysis: Plasma concentrations of tenofovir are determined using a validated HPLC or LC-MS/MS method.[7][8]
- Pharmacokinetic Analysis: Parameters such as Cmax, AUC, Tmax, and t1/2 are calculated using non-compartmental analysis.
- Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are calculated to determine bioequivalence.[4]



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Bioequivalence Study Workflow

In Vitro Dissolution Test Protocol

Dissolution testing is essential for quality control and to predict the *in vivo* performance of a solid oral dosage form.

Methodology:

- Apparatus: USP Apparatus II (Paddle).
- Dissolution Medium: 900 mL of 0.01 N HCl or other suitable buffer.
- Temperature: 37 ± 0.5 °C.

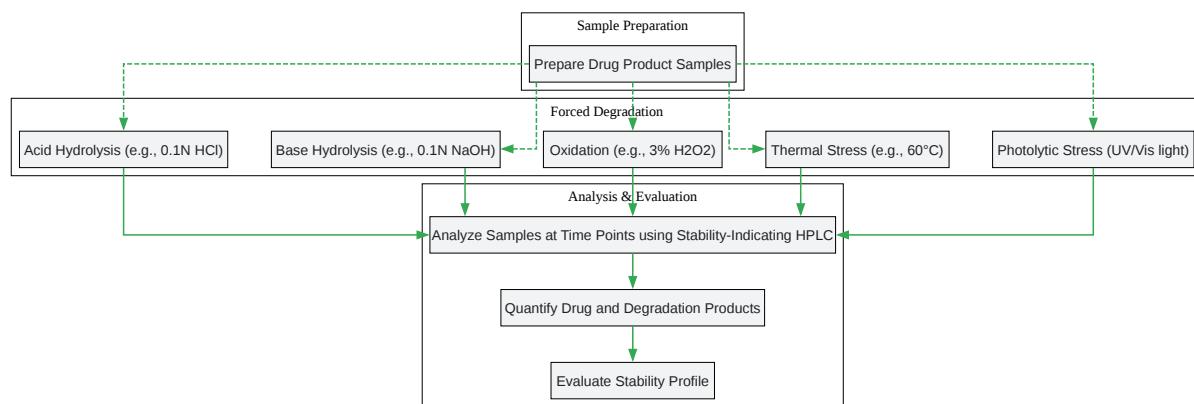
- Paddle Speed: 50 or 75 rpm.
- Sampling: Aliquots are withdrawn at specified time intervals.
- Analysis: The concentration of tenofovir disoproxil in the samples is determined by UV-Vis spectrophotometry at approximately 260 nm or by HPLC.

Stability-Indicating HPLC Method

This method is used to quantify the drug and its degradation products in stability studies.

Methodology:

- Chromatographic System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at 260 nm.
- Forced Degradation: The drug is subjected to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to demonstrate the method's ability to separate the drug from its degradation products.

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Forced Degradation Study Workflow

Conclusion

While tenofovir disoproxil fumarate remains the most common and well-established salt form, alternative salts, particularly tenofovir disoproxil phosphate, offer potential advantages in terms of improved solubility and aqueous stability. Bioequivalence studies have demonstrated that these alternative salt forms deliver a comparable amount of the active drug, tenofovir, to the systemic circulation. The choice of a specific salt form for development should be guided by a thorough evaluation of its physicochemical properties, manufacturability, and the desired product profile. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments.

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